N-(3-ethoxypropyl)-2-(trifluoromethyl)-4-quinazolinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

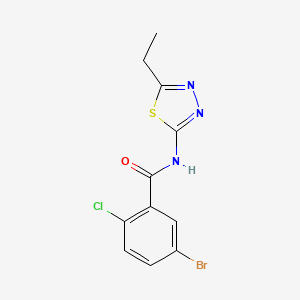

N-(3-ethoxypropyl)-2-(trifluoromethyl)-4-quinazolinamine is a chemical compound related to the quinazoline family. This class of compounds is notable for its wide range of biological activities and is often studied for their potential medical applications. However, our focus will be on the chemical synthesis, molecular structure, reactions, and physical and chemical properties of this specific quinazolinamine derivative.

Synthesis Analysis

The synthesis of quinazolinamine derivatives often involves multi-step chemical processes. Typical synthetic routes may include the cyclization of appropriate anthranilic acids or their derivatives, followed by substitutions and modifications to introduce specific functional groups such as ethoxypropyl and trifluoromethyl groups. Although specific methods for N-(3-ethoxypropyl)-2-(trifluoromethyl)-4-quinazolinamine are not detailed, similar compounds are synthesized through steps including nucleophilic substitution reactions and reduction reactions, confirmed by techniques like HNMR (Ouyang et al., 2016).

Molecular Structure Analysis

The molecular structure of quinazolinamines is characterized using spectroscopy and X-ray crystallography methods. Structural properties can be explored through DFT calculations, which provide insights into the geometrical parameters, molecular electrostatic potential, and frontier molecular orbitals. These analyses help understand the stability and reactivity of the molecule (Wu et al., 2022).

Chemical Reactions and Properties

Quinazolinamines undergo various chemical reactions depending on their functional groups. These may include reactions with chloroformates, ammonolysis, and interactions with nitrogen nucleophiles, leading to a wide range of derivatives with different chemical structures. The reactivity can also depend on the substituents and conditions applied (Nawrocka, 2009).

Wissenschaftliche Forschungsanwendungen

Herbicide Development

Quinazoline derivatives have been explored for their potential in herbicide development. For instance, a study focused on synthesizing triketone-containing quinazoline-2,4-dione derivatives demonstrated promising broad-spectrum herbicidal activity against both broadleaf and monocotyledonous weeds. The research highlighted the significance of the quinazoline motif in enhancing herbicide activity, suggesting the potential of N-(3-ethoxypropyl)-2-(trifluoromethyl)-4-quinazolinamine in agricultural applications (Wang et al., 2014).

Biomedical Research

In biomedical research, quinazolinamine derivatives have been investigated for various therapeutic applications. Studies have identified these compounds as potential inhibitors of biogenic amine transporters, suggesting their utility in modulating neurotransmitter activity (Pariser et al., 2008). Additionally, certain quinazoline derivatives have shown antibacterial activity against multidrug-resistant Staphylococcus aureus, indicating their potential as novel antibacterial agents (Van Horn et al., 2014).

Luminescent Materials and Bioimaging

Recent advancements have highlighted the luminescence properties of quinazolinone derivatives, making them promising candidates for use as fluorescent probes and in bioimaging. These compounds benefit from excellent biocompatibility, low toxicity, and high efficiency, offering potential applications in developing new luminescent materials and imaging reagents for biological research (Xing et al., 2021).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3-ethoxypropyl)-2-(trifluoromethyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3N3O/c1-2-21-9-5-8-18-12-10-6-3-4-7-11(10)19-13(20-12)14(15,16)17/h3-4,6-7H,2,5,8-9H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTVTYHYIXHMDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC1=NC(=NC2=CC=CC=C21)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethoxypropyl)-2-(trifluoromethyl)-4-quinazolinamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyridazine](/img/structure/B5508167.png)

![N-[4-(aminosulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B5508188.png)

![1-cyclopentyl-5-oxo-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5508190.png)

![1-{4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidin-5-yl}ethanone](/img/structure/B5508201.png)

![2-chloro-5-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)-N-(2-methylphenyl)benzamide](/img/structure/B5508216.png)

![4-(tert-butylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5508219.png)

![N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5508224.png)